Acetyl-L-homoserine lactone

Beschreibung

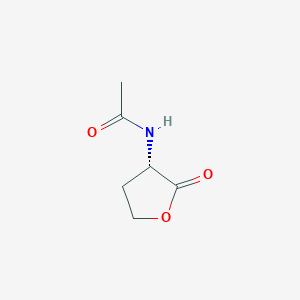

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSXMDQVYYCSDA-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Acyl-Homoserine Lactone Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying Acyl-Homoserine Lactone (AHL) signaling, a pivotal quorum-sensing system in Gram-negative bacteria. The document details the synthesis, perception, and regulatory action of AHLs, presents quantitative data on molecular interactions, outlines key experimental protocols, and describes mechanisms of signal modulation. This guide is intended to serve as a foundational resource for professionals engaged in microbiological research and the development of novel anti-infective therapies.

The Core Mechanism of AHL-Mediated Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[1] In many Proteobacteria, this communication is mediated by N-Acyl-Homoserine Lactone (AHL) signaling molecules.[1][2][3] The canonical system, first identified in Vibrio fischeri, is governed by the LuxI/LuxR protein family.[4][5] This system enables bacteria to coordinate various activities, including biofilm formation, virulence factor production, and bioluminescence, once a critical cell density, or "quorum," is reached.[1][3]

The fundamental mechanism can be dissected into four key stages: signal synthesis, signal accumulation, signal perception by a cognate receptor, and the subsequent regulation of target gene expression.

Step 1: Signal Synthesis by LuxI-type Synthases

AHL signal molecules are synthesized in the cytoplasm by enzymes belonging to the LuxI family of AHL synthases.[1][6] These enzymes catalyze the formation of an amide bond between two substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway, which provides the variable acyl side chain.[3][6] This reaction yields the AHL molecule, 5'-methylthioadenosine (MTA), and a free acyl carrier protein (holo-ACP).[3]

The diversity of AHL molecules arises from the specificity of the LuxI-type synthase for different acyl-ACPs.[6][7] The acyl chain can vary in length (typically from 4 to 18 carbons) and may feature modifications such as a 3-oxo or 3-hydroxy substituent, which contributes to the specificity of the signaling system in different bacterial species.[3][7] While the N-terminal region of LuxI synthases, responsible for SAM binding, is highly conserved, the C-terminal region, which is believed to determine acyl-ACP specificity, is more variable.[6][7]

Step 2: Signal Accumulation and Diffusion

Once synthesized, AHLs, which are small, lipid-soluble molecules, can traverse the bacterial cell membrane.[8][3] Shorter-chain AHLs are generally believed to diffuse freely across the membrane down their concentration gradient, while longer-chain AHLs may require active transport mechanisms.[3][7][9]

At low cell densities, the newly synthesized AHLs diffuse out of the cell and are diluted in the extracellular environment, keeping the intracellular concentration low.[7] As the bacterial population grows, the collective production of AHLs leads to their accumulation in the environment. When a threshold concentration is reached, the net flux of AHLs into the cytoplasm increases, leading to a rapid rise in the intracellular signal concentration.[7]

Step 3: Signal Perception by LuxR-type Receptors

Inside the cell, AHLs are recognized by their cognate receptors, which are typically cytoplasmic proteins belonging to the LuxR family of transcriptional regulators.[1][10] LuxR-type proteins are modular, generally consisting of two primary domains: an N-terminal ligand-binding domain (LBD) that specifically binds the AHL signal molecule, and a C-terminal DNA-binding domain (DBD) that contains a helix-turn-helix (HTH) motif for interacting with DNA.[2][11][12]

The binding of the cognate AHL to the LBD is a highly specific interaction. It is thought to induce a critical conformational change in the LuxR protein, promoting its stabilization and dimerization.[10][11] This AHL-induced activation is a prerequisite for the protein to function as a transcriptional regulator. In the absence of the AHL, most LuxR-type proteins are unstable and unable to bind DNA effectively.[11]

Step 4: Transcriptional Regulation

The activated LuxR-AHL complex functions as a transcription factor.[8] The dimerized complex binds to specific DNA sequences, known as "lux boxes," which are typically 18-20 base pair palindromic or near-palindromic sequences located in the promoter regions of target genes.[2][13]

Binding of the LuxR-AHL complex to the lux box recruits RNA polymerase to the promoter, thereby activating the transcription of downstream genes.[13] A hallmark of many LuxI/R systems is a positive feedback loop, where one of the primary targets of the LuxR-AHL complex is the operon containing the luxI gene itself.[9][13][[“]] This autoinduction leads to a rapid and dramatic increase in AHL synthesis, ensuring a synchronized and robust response across the entire bacterial population once the quorum has been reached.[13]

Quantitative Data on AHL Signaling Components

The specificities and efficiencies of AHL signaling systems can be characterized by quantitative biochemical and biophysical parameters. While data can vary significantly between different bacterial species and specific LuxI/R homologues, the following tables summarize representative quantitative data found in the literature.

Table 1: Binding Affinities of AHLs to LuxR-type Receptors

| Receptor (Organism) | Ligand (AHL) | Dissociation Constant (Kd) | Method |

| LasR (P. aeruginosa) | 3-oxo-C12-HSL | ~10 nM | Isothermal Titration Calorimetry |

| TraR (A. tumefaciens) | 3-oxo-C8-HSL | ~25 nM | Isothermal Titration Calorimetry |

| LuxR (V. fischeri) | 3-oxo-C6-HSL | ~100 nM | Equilibrium Dialysis |

| QscR (P. aeruginosa) | 3-oxo-C12-HSL | ~300 nM | Fluorescence Polarization |

Note: These values are approximations gathered from various studies and serve as examples. Actual values can differ based on experimental conditions.

Table 2: Concentrations for Quorum Sensing Activation and Inhibition

| Phenomenon | Organism | AHL / Inhibitor | Effective Concentration |

| Induction of Prodigiosin | Serratia marcescens | C6-HSL | 5 µM[15] |

| Inhibition of Prodigiosin | Serratia marcescens | C9-CPA (Inhibitor) | 20 µM (to inhibit 5 µM C6-HSL)[15] |

| Induction of Bioluminescence | Vibrio fischeri | 3-oxo-C6-HSL | 1-10 nM |

| Inhibition of Violacein | Chromobacterium violaceum | Halogenated Furanone | >20 µM[15] |

Mechanisms of Signal Modulation and Quorum Quenching

The integrity and concentration of the AHL signal can be disrupted, a process known as quorum quenching (QQ). This interference can occur through several mechanisms and is a significant area of research for developing anti-virulence therapies.[7]

Enzymatic Degradation of AHLs

Two primary classes of enzymes have been identified that degrade AHL molecules, effectively silencing the communication channel.[7][16][17][18]

-

AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive as it can no longer bind to its cognate LuxR receptor.[7][19] This is a common quenching strategy observed in various bacteria, including Bacillus species.[7]

-

AHL Acylases: These enzymes cleave the amide bond that links the acyl side chain to the homoserine lactone ring.[16][18][20] This irreversible degradation produces a fatty acid and a free homoserine lactone ring, destroying the signal molecule.[16]

Non-Enzymatic Inhibition

Quorum sensing can also be inhibited by molecules that interfere with the signaling pathway without degrading the signal itself.[15][21]

-

Competitive Inhibition: Synthetic or natural compounds that are structurally similar to AHLs can bind to the LuxR receptor's ligand-binding pocket without activating it.[15][21] These antagonists compete with the native AHL, thereby preventing the activation of the receptor and subsequent gene expression.[15]

-

Inhibition of AHL Synthesis: Some compounds can target the LuxI synthase, either by directly inhibiting its enzymatic activity or by interfering with the synthesis of its substrates (e.g., fatty acid biosynthesis), thus reducing the production of AHL signals.[22][23]

Key Experimental Protocols

Studying AHL signaling requires a variety of specialized techniques to detect, quantify, and assess the functional impact of these molecules. The following sections provide summarized methodologies for core experiments.

Protocol: AHL Detection Using a Biosensor Strain

This protocol describes a common method for detecting the presence of AHLs in a sample using a bacterial biosensor, such as Chromobacterium violaceum CV026 or Agrobacterium tumefaciens KYC55, which produce a visible output (e.g., pigment or β-galactosidase activity) in response to a broad range of AHLs.[24][25]

Methodology:

-

Preparation of Biosensor Plates: Prepare standard laboratory agar (B569324) (e.g., LB agar) and allow it to cool to ~50°C. Seed the molten agar with an overnight culture of the biosensor strain (e.g., A. tumefaciens KYC55). If using a lacZ-based biosensor, add a chromogenic substrate like X-Gal to the medium. Pour the seeded agar into petri dishes and allow them to solidify.[24]

-

Sample Application: Aseptically place sterile paper discs or create wells in the agar. Apply a known volume of the test sample (e.g., bacterial culture supernatant, extract) onto the discs or into the wells. Use known concentrations of synthetic AHLs as positive controls and sterile medium as a negative control.

-

Incubation: Incubate the plates at the optimal growth temperature for the biosensor strain (e.g., 28-30°C) for 24-48 hours.

-

Data Analysis: Observe the plates for a colored halo (e.g., purple for CV026, blue for KYC55 with X-Gal) around the sample application site. The presence of a colored zone indicates the production of AHLs in the test sample. The diameter of the halo can be used for semi-quantitative comparison.[24]

Protocol: In Vitro Assay for AHL Synthase Activity

This protocol outlines a method to measure the enzymatic activity of a purified LuxI-type synthase. Several methods exist, including those that detect the product (AHL) or a byproduct (MTA or Coenzyme A).[26][27] A common approach involves HPLC to quantify the AHL produced.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified LuxI-type enzyme, and the substrates: S-adenosyl-L-methionine (SAM) and the desired acyl-ACP (or a surrogate like acyl-CoA).

-

Enzymatic Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of acidified ethyl acetate (B1210297). Vortex vigorously to extract the AHLs into the organic phase. Centrifuge to separate the phases.

-

Sample Preparation: Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Quantification by HPLC: Re-suspend the dried extract in a known volume of mobile phase (e.g., methanol/water). Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Data Analysis: Compare the retention time and peak area of the product to a standard curve generated with known concentrations of the corresponding synthetic AHL to determine the amount of AHL produced and calculate the enzyme's specific activity.[28]

Protocol: Assay for AHL Degradation (Quorum Quenching)

This protocol provides a method to determine if a sample (e.g., a bacterial lysate or purified enzyme) contains AHL-degrading activity.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, mix a known concentration of a specific synthetic AHL (e.g., 10 µM 3-oxo-C6-HSL) with the test sample (e.g., cell-free lysate from a potential QQ bacterium) in a suitable buffer.

-

Incubation: Incubate the mixture at an appropriate temperature (e.g., 30°C) for a set time (e.g., 1-4 hours). Include a control reaction where the test sample is heat-inactivated before addition to the AHL solution.

-

Residual AHL Detection: After incubation, assess the amount of remaining AHL in both the test and control reactions. This can be done in two ways:

-

Biosensor Assay: Add the reaction mixtures to a quantitative biosensor assay (e.g., a liquid culture of a biosensor strain) and measure the reporter output (e.g., fluorescence or β-galactosidase activity). A significant reduction in reporter signal in the active sample compared to the heat-inactivated control indicates AHL degradation.[29]

-

HPLC/LC-MS: Extract the remaining AHL using ethyl acetate as described in Protocol 4.2 and quantify the amount using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Calculate the percentage of AHL degraded by comparing the results from the active sample to the heat-inactivated control. For lactonase activity, the reaction can sometimes be reversed by acidifying the sample, which re-lactonizes the hydrolyzed product, restoring the signal in a biosensor assay.[30]

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of QscR, a Pseudomonas aeruginosa quorum sensing signal receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Inhibition of Quorum Sensing in Serratia marcescens AS-1 by Synthetic Analogs of N-Acylhomoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. researchgate.net [researchgate.net]

- 27. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

The Discovery and History of Acetyl-L-homoserine Lactone: A Synthetic Probe in Quorum Sensing Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS). This intricate cell-to-cell signaling network allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and bioluminescence. The discovery of the first AHL, N-(3-oxohexanoyl)-L-homoserine lactone, in the marine bacterium Vibrio fischeri laid the foundation for the field of quorum sensing. While a diverse array of naturally occurring AHLs have since been identified, synthetic analogs have proven to be invaluable tools for dissecting the molecular mechanisms of QS. Among these, Acetyl-L-homoserine lactone (C2-HSL), the shortest acyl chain homolog, holds a unique position. This technical guide delves into the historical context of AHL discovery, the chemical synthesis of Acetyl-L-homoserine lactone, and its critical application as a negative control in quorum sensing research. Detailed experimental protocols and data presentation will provide a comprehensive resource for professionals in the field.

The Dawn of Bacterial Communication: Discovery of N-Acyl-Homoserine Lactones

The concept of bacterial cell-to-cell communication emerged from studies on the bioluminescent marine bacterium Vibrio fischeri. In the 1970s, researchers observed that these bacteria only produced light when they reached a high population density. This phenomenon, initially termed "autoinduction," was found to be mediated by a small, diffusible signaling molecule that accumulated in the environment. This "autoinducer" was later identified as N-(3-oxohexanoyl)-L-homoserine lactone.

The core components of this signaling system were identified as the LuxI and LuxR proteins. LuxI, the autoinducer synthase, is responsible for the synthesis of the AHL signal molecule. The AHL then freely diffuses across the bacterial cell membrane. Once the extracellular concentration of the AHL reaches a critical threshold, it diffuses back into the cells and binds to the cytoplasmic receptor protein, LuxR. The LuxR-AHL complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) and activating the expression of target genes, in this case, the luciferase operon responsible for light production. This foundational discovery opened the floodgates to the identification of a vast family of LuxI/LuxR-type quorum sensing systems across numerous Gram-negative bacterial species. These systems utilize a diverse array of AHLs, varying in the length and modification of their acyl side chains, to control a wide range of physiological processes.

Acetyl-L-homoserine Lactone: A Synthetic Anomaly

Acetyl-L-homoserine lactone, also known as N-acetyl-L-homoserine lactone or C2-HSL, is the N-acylated homoserine lactone with the shortest possible acyl chain (an acetyl group). Unlike its longer-chain counterparts, Acetyl-L-homoserine lactone is not found in nature and is a product of chemical synthesis. Its significance in quorum sensing research lies in its inherent inactivity as a signaling molecule. The specificity of the LuxR-type receptors is highly dependent on the length and chemical nature of the AHL's acyl chain. The short acetyl group of C2-HSL is generally unable to effectively bind to the ligand-binding pocket of LuxR proteins, thus failing to induce the conformational changes necessary for DNA binding and gene activation. This property makes Acetyl-L-homoserine lactone an ideal negative control for a wide range of quorum sensing experiments.

Chemical Properties of Acetyl-L-homoserine Lactone

| Property | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poorly soluble in water.[1] |

| CAS Number | 51524-71-1 |

Experimental Protocols

Chemical Synthesis of Acetyl-L-homoserine Lactone

The synthesis of Acetyl-L-homoserine lactone is typically achieved through the N-acylation of L-homoserine lactone. A general and robust method, adapted from protocols for the synthesis of other short-chain AHLs, is the Schotten-Baumann reaction.

Materials:

-

L-homoserine lactone hydrobromide

-

Acetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Dissolution: Dissolve L-homoserine lactone hydrobromide (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate (excess).

-

Acylation: Cool the solution in an ice bath and add a solution of acetyl chloride (1.1 equivalents) in dichloromethane dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Acetyl-L-homoserine lactone as a white solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum

Chromobacterium violaceum is a bacterium that produces the purple pigment violacein in response to short-chain AHLs. A mutant strain, CV026, is unable to produce its own AHLs but will produce violacein in the presence of exogenous AHLs. This makes it an excellent biosensor for screening for QS activators and inhibitors. Acetyl-L-homoserine lactone is used as a negative control to demonstrate that the assay is specific to active AHLs.

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) broth and agar

-

N-hexanoyl-L-homoserine lactone (C6-HSL) as a positive control

-

Acetyl-L-homoserine lactone (C2-HSL) as a negative control

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add LB broth to each well. Create a serial dilution of the positive control (C6-HSL), negative control (C2-HSL), and any test compounds. A typical starting concentration for AHLs is 100 µM.

-

Inoculation: Dilute the overnight culture of C. violaceum CV026 in fresh LB broth and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at 30°C for 24-48 hours, or until the positive control wells show a distinct purple color.

-

Qualitative Assessment: Visually inspect the wells for the production of violacein. Wells containing active AHLs will be purple, while wells with inactive compounds like C2-HSL will remain colorless.

-

Quantitative Assessment: To quantify violacein production, add an equal volume of DMSO to each well and mix to lyse the cells and solubilize the pigment. Measure the absorbance at 585 nm using a spectrophotometer.

Expected Results:

| Compound | Concentration (µM) | Violacein Production (A585) |

| Negative Control (DMSO) | - | ~0.05 |

| Acetyl-L-homoserine lactone (C2-HSL) | 100 | ~0.05 |

| 50 | ~0.05 | |

| 10 | ~0.05 | |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | 100 | >1.0 |

| 50 | ~0.8 | |

| 10 | ~0.4 |

Note: The absorbance values are representative and will vary depending on experimental conditions.

Visualizing the Core Concepts

The LuxI/R Quorum Sensing Pathway

The following diagram illustrates the fundamental mechanism of the LuxI/R-type quorum sensing system, the foundational discovery in the field.

Caption: The LuxI/R quorum sensing circuit in Gram-negative bacteria.

Experimental Workflow for a Quorum Sensing Inhibition Assay

This diagram outlines a typical workflow for screening compounds for quorum sensing inhibitory activity, where Acetyl-L-homoserine lactone would be used as a negative control.

Caption: A generalized workflow for a quorum sensing inhibition assay.

Conclusion

The discovery of N-acyl-homoserine lactones revolutionized our understanding of bacterial behavior, revealing a sophisticated world of intercellular communication. While the focus has often been on the diverse array of naturally occurring AHLs, the role of synthetic analogs in advancing the field cannot be overstated. Acetyl-L-homoserine lactone, by its very inactivity, serves as a cornerstone for robust and reliable quorum sensing research. Its use as a negative control ensures the specificity of experimental findings, allowing researchers to confidently identify and characterize novel quorum sensing modulators. As the quest for new antimicrobial strategies increasingly targets bacterial communication, the principles and protocols outlined in this guide, including the critical use of controls like Acetyl-L-homoserine lactone, will remain essential for the development of innovative therapeutics.

References

Unveiling the Molecular Architecture: A Technical Guide to Acetyl-L-homoserine Lactone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core structural characteristics of Acetyl-L-homoserine lactone (AHL) and its extensive family of analogs. As critical signaling molecules in bacterial quorum sensing, a thorough understanding of their molecular architecture is paramount for the development of novel anti-infective and pro-biotic therapies. This document provides a comprehensive overview of their structure, the intricate signaling pathways they govern, and the experimental methodologies used to investigate them.

Core Structural Features of N-Acyl Homoserine Lactones (AHLs)

N-Acyl Homoserine Lactones (AHLs) are a class of signaling molecules fundamental to bacterial communication, a process known as quorum sensing.[1][2][3] Their general structure consists of two key moieties: a conserved homoserine lactone (HSL) ring and a variable N-acyl side chain.[1][4]

-

Homoserine Lactone (HSL) Ring: This five-membered lactone ring is the hydrophilic portion of the molecule and is essential for recognition by its cognate LuxR-type receptor protein. The stereochemistry of the chiral center at the C3 position of the oxolan-2-one ring is typically in the L-configuration for naturally occurring AHLs.

-

N-Acyl Side Chain: This is the hydrophobic portion of the molecule and provides specificity to the signaling. The length of this fatty acid chain can vary, typically ranging from 4 to 18 carbons.[1] Furthermore, the acyl chain can feature modifications at the C3 position, most commonly a keto (oxo) or hydroxyl group. These substitutions, along with the chain length, are critical determinants of the molecule's biological activity and specificity for its receptor.

The general chemical structure of an N-acyl homoserine lactone is depicted below:

Structural Diversity of AHL Analogs

The remarkable diversity of bacterial quorum sensing systems is reflected in the wide array of naturally occurring and synthetic AHL analogs. These analogs are characterized by variations in the N-acyl side chain, which fine-tunes their signaling properties.

Acyl Chain Length Variation

The length of the acyl chain is a primary determinant of an AHL's biological activity. Short-chain AHLs, such as N-butyryl-L-homoserine lactone (C4-HSL), and long-chain AHLs, like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are utilized by different bacterial species to regulate distinct sets of genes.

Acyl Chain Substitution

Modifications to the acyl chain, particularly at the C3 position, introduce further specificity. The presence of a 3-oxo or 3-hydroxy group can significantly alter the binding affinity of the AHL for its receptor protein. For example, 3-oxo-C12-HSL is the specific autoinducer for the LasR receptor in Pseudomonas aeruginosa.

Synthetic Analogs

Researchers have synthesized a vast number of AHL analogs to probe the structure-activity relationships and to develop potent quorum sensing inhibitors (QSIs) or activators. These synthetic analogs often feature modifications to the acyl chain, including the incorporation of aromatic rings, halogens, and other functional groups, or alterations to the lactone ring itself.[5][6]

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of AHLs and their analogs is exquisitely dependent on their structural features. The following tables summarize key quantitative data for a selection of AHLs and their analogs, providing insights into their efficacy as quorum sensing modulators.

| Compound | Structure | Target Receptor | Activity Type | IC50 (µM) | EC50 (µM) | Reference |

| Natural AHLs | ||||||

| N-Butyryl-L-homoserine lactone (C4-HSL) | C4H7NO3 | RhlR | Agonist | - | - | [7] |

| N-Hexanoyl-L-homoserine lactone (C6-HSL) | C6H11NO3 | LuxR | Agonist | - | - | [1] |

| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | C12H21NO4 | LasR | Agonist | - | 0.139 | [8] |

| Synthetic Analogs (Antagonists) | ||||||

| 4-Bromo-phenylacetyl-L-homoserine lactone (4-Bromo-PHL) | C12H12BrNO3 | LasR | Antagonist | 116 | - | [8] |

| V-06-018 | C17H23NO2 | LasR | Antagonist | 5.2 | - | [8] |

| Compound 27 (V-06-018 analog) | C19H27NO2 | LasR | Antagonist | ~1.5 | - | [8] |

| Compound 28 (V-06-018 analog) | C20H29NO2 | LasR | Antagonist | ~1.3 | - | [8] |

| Compound 29 (V-06-018 analog) | C21H31NO2 | LasR | Antagonist | ~1.7 | - | [8] |

| Synthetic Analogs (Agonists) | ||||||

| TP-1-P | C25H25N2O3+ | LasR | Agonist | - | 0.071 | [8] |

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a well-studied model organism for quorum sensing and utilizes a hierarchical cascade involving at least two major AHL-based systems: the las and rhl systems.

The las system, regulated by the LasR protein and its cognate autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy.[2][5] The LasR/3-oxo-C12-HSL complex activates the expression of a suite of virulence factors and also positively regulates the rhl system. The rhl system is controlled by the RhlR protein and its autoinducer, C4-HSL.[2][5][7] The RhlR/C4-HSL complex, in turn, regulates the expression of another set of virulence genes.

References

- 1. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 7. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 8. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Acetyl-L-homoserine Lactone in Bacterial Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbiology, bacteria have evolved sophisticated communication systems to coordinate their collective behavior. A primary example of this is quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to monitor their population density and regulate gene expression accordingly. At the heart of many Gram-negative bacterial QS systems lies a class of signaling molecules known as N-Acyl-L-homoserine lactones (AHLs). This technical guide provides an in-depth exploration of the function of AHLs in gene regulation, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways to support researchers, scientists, and drug development professionals in this field.

The Core Mechanism: The LuxI/LuxR System

The canonical AHL-mediated quorum sensing circuit is best exemplified by the LuxI/LuxR system, first discovered in the bioluminescent marine bacterium Vibrio fischeri.[1][2] This system is comprised of two key proteins:

-

LuxI-type synthases: These enzymes are responsible for the synthesis of specific AHL molecules.[3] They utilize S-adenosylmethionine (SAM) as a donor of the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) to provide the variable acyl side chain.[4]

-

LuxR-type transcriptional regulators: These are intracellular receptor proteins that bind to their cognate AHLs.[3][5]

The process begins with the basal level of expression of the LuxI synthase, leading to the production of AHLs. These small molecules can diffuse freely across the bacterial cell membrane.[6][7][8] As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a critical threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors.[3] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and increasing its affinity for specific DNA sequences known as lux boxes.[5][9] The LuxR-AHL complex then acts as a transcriptional activator (or in some cases, a repressor), modulating the expression of target genes. Often, one of the targets is the luxI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.[6][7]

Diversity of AHLs and their Regulated Phenotypes

A remarkable feature of AHL-mediated quorum sensing is the diversity of the signaling molecules themselves. The acyl side chain of AHLs can vary in length (typically from 4 to 18 carbons) and can have modifications at the C3 position, such as oxo or hydroxyl groups.[10] This structural diversity allows for a high degree of specificity in bacterial communication, with a particular LuxR-type receptor preferentially binding to an AHL with a specific acyl chain.

This elegant regulatory system controls a wide array of bacterial behaviors, often those that are most effective when undertaken by a coordinated group of cells. These include:

-

Bioluminescence: The production of light by bacteria such as Vibrio fischeri.[1]

-

Virulence Factor Production: The expression of toxins, proteases, and other factors that contribute to the pathogenicity of bacteria like Pseudomonas aeruginosa.[11]

-

Biofilm Formation: The development of structured communities of bacteria adhered to a surface, which provides protection from environmental stresses and antimicrobial agents.[12]

-

Antibiotic Production: The synthesis of antimicrobial compounds, as seen in Chromobacterium violaceum.[13]

-

Plasmid Conjugation: The transfer of genetic material between bacterial cells.[12]

Quantitative Data in AHL-Mediated Gene Regulation

The precise control of gene expression by AHLs is a concentration-dependent phenomenon. The following tables summarize key quantitative parameters that govern these interactions.

Table 1: Binding Affinities (Kd) of AHLs to LuxR-type Receptors

| LuxR-type Protein | Bacterial Species | Acyl-L-homoserine Lactone (AHL) | Dissociation Constant (Kd) | Reference |

| LuxR | Vibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) | 100 nM | [14] |

| TraR | Agrobacterium tumefaciens | N-(3-oxooctanoyl)-L-homoserine lactone (3OC8-HSL) | - | |

| LasR | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) | - | |

| RhlR | Pseudomonas aeruginosa | N-butanoyl-L-homoserine lactone (C4-HSL) | - |

Note: Comprehensive Kd values are not always readily available in the literature and can vary depending on the experimental method used.

Table 2: Half-Maximal Effective Concentrations (EC50) of AHLs for Gene Activation

| Reporter Strain System | AHL | EC50 Value | Reference |

| S. enterica serovar Typhimurium 14028/pJNS25 | N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) | ~1 µM | [15] |

| S. enterica serovar Typhimurium 14028/pBA428 | N-hexanoyl-L-homoserine lactone (C6-HSL) | ~5 µM | [15] |

| E. coli JM109/pSB401 | N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) | ~0.1 µM | [16] |

| P. aeruginosa PAO-SC4 (pPROBE-PrhlA) | N-butanoyl-L-homoserine lactone (C4-HSL) | > 1 mM (not saturated) | [16] |

Note: EC50 values are highly dependent on the specific reporter system and experimental conditions.

Table 3: Examples of Gene Expression Fold-Change in Response to AHLs

| Bacterial Species | AHL | Target Gene(s) | Fold-Change in Expression | Reference |

| Vibrio fischeri | 3OC6-HSL | luxI | >1000-fold increase | [17] |

| Pseudomonas aeruginosa | 3OC12-HSL & C4-HSL | lasB (elastase) | Significant upregulation | [7] |

| Chromobacterium violaceum | C6-HSL | vioA (violacein synthesis) | Significant upregulation | [18] |

| Pseudomonas aeruginosa | C10-HSL | antA, catB | Upregulation | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Generalized AHL-mediated quorum sensing signaling pathway.

Caption: A typical experimental workflow for studying AHL-mediated gene regulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AHL-mediated gene regulation.

Protocol 1: Extraction of AHLs from Bacterial Supernatants

This protocol is adapted from standard methods for the solvent extraction of AHLs.

Materials:

-

Bacterial culture in stationary phase

-

Ethyl acetate (B1210297) (acidified with 0.5% v/v acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Acetonitrile (20% v/v)

-

-20°C freezer for storage

Procedure:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Carefully decant the supernatant into a clean flask.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate. Perform the extraction in a separating funnel, shaking vigorously and allowing the phases to separate.

-

Pool the organic (upper) phases.

-

Remove the ethyl acetate using a rotary evaporator at 40-45°C until the extract is completely dry.

-

Resuspend the dried residue in a small volume (e.g., 1 mL) of 20% acetonitrile.

-

Store the AHL extract at -20°C until further analysis.[16]

Protocol 2: Detection of AHLs using an Agrobacterium tumefaciens Biosensor

This protocol utilizes the A. tumefaciens A136 biosensor strain, which produces a blue pigment in the presence of AHLs when grown on media containing X-Gal.

Materials:

-

Agrobacterium tumefaciens A136 biosensor strain

-

Luria-Bertani (LB) agar (B569324) plates

-

X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution (40 µg/mL)

-

AHL extract or bacterial culture to be tested

-

Positive control (e.g., a known AHL-producing bacterium like P. aeruginosa PAK)

-

Negative control (e.g., sterile water)

-

Incubator at 30°C

Procedure:

-

Prepare LB agar plates supplemented with X-Gal.

-

Streak the A. tumefaciens A136 biosensor strain in a line across the plate.

-

Perpendicular to the biosensor streak, spot or streak the bacterial culture to be tested. Also, spot the positive and negative controls.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe for the development of a blue color in the biosensor strain in proximity to the test sample, indicating the presence of AHLs.[15]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for quantifying the expression of quorum sensing-related genes.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

cDNA synthesis kit (with reverse transcriptase)

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers (see Table 4 for examples)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from bacterial cultures grown under the desired conditions using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random hexamers or gene-specific primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template. Include no-template controls and -RT controls.

-

Real-Time PCR: Perform the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., rpoD or 16S rRNA).

Table 4: Example Primer Sequences for qRT-PCR

| Bacterial Species | Gene | Primer Sequence (5' to 3') | Reference |

| Chromobacterium violaceum | cviI | F: GCGAGGAGATCGTCGATTAC, R: ACGTCGAAATCGTCCACTTC | [19] |

| cviR | F: GATGGCGAAGGTTTGGTTTA, R: GTCGATCAGCTTGTCGTTGA | [19] | |

| vioA | F: GCGCCGTCATCAATATCAAC, R: GCGGTAGTCCAGGTTGTTGT | [19] | |

| Pseudomonas aeruginosa | lasI | F: GCGAGGAGATCGTCGATTAC, R: ACGTCGAAATCGTCCACTTC | [20] |

| lasR | F: GATGGCGAAGGTTTGGTTTA, R: GTCGATCAGCTTGTCGTTGA | [20] | |

| rhlI | F: GCGCCGTCATCAATATCAAC, R: GCGGTAGTCCAGGTTGTTGT | [20] | |

| rhlR | F: GCGAGGAGATCGTCGATTAC, R: ACGTCGAAATCGTCCACTTC | [20] |

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding

This protocol is for assessing the binding of a purified LuxR-type protein to a DNA probe containing the lux box sequence.

Materials:

-

Purified LuxR-type protein

-

DNA probe containing the lux box sequence (e.g., a 20-bp inverted repeat: ACCTGTAGGATCGTACAGGT), labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

-

Unlabeled competitor DNA (the same sequence as the probe)

-

Non-specific competitor DNA (e.g., poly(dI-dC))

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Cognate AHL

-

Native polyacrylamide gel (e.g., 5%)

-

Electrophoresis apparatus and power supply

-

Detection system (e.g., phosphorimager or fluorescence scanner)

Procedure:

-

Probe Labeling: End-label the DNA probe with 32P using T4 polynucleotide kinase or by ordering a pre-labeled fluorescent probe.

-

Binding Reaction: In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, purified LuxR protein, and the cognate AHL. Incubate at room temperature for 10-15 minutes to allow for protein-AHL complex formation.

-

Add the labeled DNA probe to the reaction mixture and incubate for another 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe before adding the labeled probe.

-

Electrophoresis: Load the binding reactions onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system.

-

Detection: After electrophoresis, dry the gel (for radioactive probes) and expose it to a phosphor screen or film. For fluorescent probes, image the gel directly using a fluorescence scanner. A "shifted" band indicates the formation of a protein-DNA complex.

Conclusion and Future Directions

The study of Acetyl-L-homoserine lactone-mediated gene regulation has provided profound insights into the social lives of bacteria. The LuxI/LuxR paradigm has served as a foundational model for understanding bacterial communication and its role in coordinating complex behaviors. For researchers, a thorough understanding of the underlying mechanisms and the availability of robust experimental protocols are paramount for advancing this field. For drug development professionals, the quorum sensing system presents a promising target for novel anti-virulence therapies. By disrupting bacterial communication, it may be possible to attenuate pathogenicity without exerting selective pressure for antibiotic resistance.

Future research will likely focus on several key areas: the elucidation of more complex QS circuits and their integration with other regulatory networks, the discovery of novel AHLs and their cognate receptors, and the development of potent and specific quorum sensing inhibitors. The technical approaches outlined in this guide provide a solid foundation for pursuing these exciting avenues of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Dynamics of the protein search for targets on DNA in quorum-sensing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. Acyl-homoserine lactone-dependent eavesdropping promotes competition in a laboratory co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Quorum-Quenching N-Acylhomoserine Lactone Acylase from Acidovorax sp. Strain MR-S7 Mediates Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pjoes.com [pjoes.com]

- 13. geneticsmr.com [geneticsmr.com]

- 14. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. qPCR Analysis of Quorum Sensing Genes of Pseudomonas aeruginosa : Primer design and qPCR Efficiency | International Journal of Engineering Technology and Sciences [journal.ump.edu.my]

Preliminary Studies on Acetyl-L-homoserine Lactone in Novel Bacterial Species: An In-depth Technical Guide

December 5, 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary study of Acetyl-L-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing (QS). It is intended for researchers, scientists, and drug development professionals investigating intercellular communication in novel bacterial species. This document details the fundamental mechanisms of AHL-mediated quorum sensing, presents quantitative data on AHL production in select novel bacteria, and provides detailed experimental protocols for their extraction, detection, and quantification. Furthermore, it includes visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies involved in this critical area of microbiology.

Introduction to Acetyl-L-homoserine Lactone and Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[1] This intricate signaling network relies on the production, release, and detection of small signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[2][3]

The canonical AHL-mediated quorum sensing system is the LuxI/LuxR circuit, first identified in the bioluminescent marine bacterium Vibrio fischeri.[2] The LuxI protein is an AHL synthase that produces a specific AHL molecule.[1][4] As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to the LuxR protein, a cytoplasmic receptor and transcriptional regulator.[1][4] The AHL-LuxR complex then activates the transcription of target genes, leading to a coordinated population-wide response, which can include biofilm formation, virulence factor production, and antibiotic resistance.[3] The diversity of AHLs, varying in the length and modification of their acyl side chain, allows for species-specific communication.

AHL Production in Novel Bacterial Species: A Quantitative Overview

The study of AHL production in newly discovered bacterial species is crucial for understanding their ecological roles and pathogenic potential. Advanced analytical techniques, primarily high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the identification and quantification of AHL profiles in a growing number of novel bacteria.[5][6][7] Below is a summary of AHLs identified in select novel bacterial species.

| Bacterial Species | Novelty/Context | Detected Acetyl-L-homoserine lactones (AHLs) | Concentration Range (if available) | Reference |

| Pseudoalteromonas galatheae | Associated with the red macroalga Porphyra haitanensis | C4-HSL, C8-HSL, C18-HSL, 3-oxo-C16-HSL | Not specified | [8] |

| Aeromonas veronii LP-11 | Spoilage bacteria of vacuum-packaged sturgeon | C6-HSL, C8-HSL, 3-oxo-C8-HSL, 3-OH-C8-HSL | Not specified | [9] |

| Exiguobacterium sp. MPO | Marine Gram-positive bacterium | 3-oxo-C8-HSL (OOHL) | Higher than previously reported amounts | [10] |

| Unidentified species from cattle rumen and swine intestines | Gut microbiome isolates | C4-HSL, C6-HSL, C8-HSL, C10-HSL, C12-HSL, 3-oxo-C8-HSL, 3-oxo-C10-HSL, 3-oxo-C12-HSL | Not specified | [3] |

| Sulfitobacter, Glaciecola, Marinobacteria | Marine pebble colonizers | C8-HSL, C10-HSL | Not specified | [11] |

Experimental Protocols for the Study of Acetyl-L-homoserine Lactones

Extraction of AHLs from Bacterial Culture

The initial step in studying AHLs involves their extraction from the bacterial growth medium. A common and effective method is liquid-liquid extraction using an organic solvent.

Materials:

-

Bacterial culture in liquid medium (e.g., Luria-Bertani broth)

-

Ethyl acetate (B1210297) (acidified with 0.1-0.5% acetic acid is recommended to improve extraction of some AHLs)[12]

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator or nitrogen evaporator

-

Acetonitrile (B52724) or methanol (B129727) for resuspension

Protocol:

-

Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (typically stationary phase, when AHL concentration is highest).

-

Centrifuge the culture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the bacterial cells.

-

Carefully decant the supernatant into a clean container.

-

For every 100 mL of supernatant, add an equal volume of acidified ethyl acetate.[12][13]

-

Transfer the mixture to a separatory funnel and shake vigorously for 1-2 minutes. Allow the layers to separate.

-

Collect the upper organic phase (ethyl acetate layer).

-

Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize AHL recovery.

-

Pool the organic phases and remove the solvent using a rotary evaporator or a stream of dry nitrogen gas until a dry residue is obtained.[12]

-

Resuspend the dried extract in a small volume of acetonitrile or methanol for subsequent analysis.[12]

-

Store the extract at -20°C until further use.

Detection of AHLs using Biosensors

Bacterial biosensors are invaluable tools for the rapid and sensitive detection of AHLs. These are typically mutant bacterial strains that cannot produce their own AHLs but will produce a detectable signal (e.g., pigment, light) in the presence of exogenous AHLs.

Chromobacterium violaceum CV026 is a mutant that does not produce the purple pigment violacein (B1683560) unless stimulated by short-chain AHLs (C4- to C8-HSL).[14][15]

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) agar (B569324) plates

-

Bacterial strain to be tested

Protocol:

-

Grow the test bacterial strain and C. violaceum CV026 in LB broth overnight.

-

On an LB agar plate, streak a single line of the C. violaceum CV026 culture down the center of the plate.

-

Streak the test bacterial strain perpendicular to the C. violaceum streak, ensuring the streaks do not touch.

-

Incubate the plate at 30°C for 24-48 hours.

-

A positive result is indicated by the production of a purple pigment in the C. violaceum streak near the test bacterium, signifying the production of short-chain AHLs by the test strain.[15]

This method allows for a semi-quantitative assessment of AHL production.

Materials:

-

Chromobacterium violaceum CV026

-

LB agar plates

-

AHL extract from the test bacterium

Protocol:

-

Prepare an overlay of LB agar seeded with an overnight culture of C. violaceum CV026.

-

Once the overlay has solidified, create small wells in the agar using a sterile cork borer or pipette tip.

-

Add a known volume (e.g., 20-50 µL) of the AHL extract into each well.

-

Incubate the plates at 30°C for 24-48 hours.

-

The presence of AHLs will be indicated by a purple ring around the well. The diameter of the ring is proportional to the concentration of the AHL.

Quantification of AHLs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive technique for the accurate identification and quantification of AHLs.[1][5][6]

Materials:

-

AHL extract

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

-

C18 reverse-phase column

-

Mobile phase A: Water with 0.1% formic acid or acetic acid

-

Mobile phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid

-

AHL standards for creating a standard curve

Protocol:

-

Prepare a series of dilutions of known concentrations of AHL standards to generate a standard curve.

-

Inject a small volume (e.g., 5-10 µL) of the AHL extract and each standard onto the C18 column.

-

Perform a gradient elution, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the different AHLs based on their hydrophobicity. A typical gradient might run from 10% to 90% mobile phase B over 30 minutes.[9]

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Set the mass spectrometer to operate in a positive ion mode and use a method such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for targeted AHL detection.[16] A characteristic fragment ion for AHLs is m/z 102.055, which corresponds to the homoserine lactone ring.[16]

-

Identify the AHLs in the sample by comparing their retention times and mass fragmentation patterns to those of the standards.

-

Quantify the amount of each AHL by integrating the peak area from the extracted ion chromatogram and comparing it to the standard curve.

Visualizing Signaling Pathways and Workflows

The LuxI/LuxR Quorum Sensing Signaling Pathway

The following diagram illustrates the fundamental mechanism of AHL-mediated quorum sensing through the LuxI/LuxR system.

Caption: The LuxI/LuxR AHL-mediated quorum sensing signaling pathway.

Experimental Workflow for AHL Identification and Quantification

This diagram outlines the sequential steps involved in the comprehensive analysis of AHLs from a bacterial sample.

Caption: A typical experimental workflow for the analysis of AHLs.

Conclusion

The study of Acetyl-L-homoserine lactones in novel bacterial species is a rapidly advancing field with significant implications for medicine, biotechnology, and microbial ecology. The methodologies outlined in this guide provide a robust framework for the preliminary investigation of these critical signaling molecules. By combining traditional biosensor assays with advanced analytical techniques like LC-MS/MS, researchers can effectively identify and quantify AHLs, paving the way for a deeper understanding of bacterial communication and the development of novel strategies to combat bacterial pathogenesis. Continued exploration of the diversity and function of AHLs in newly discovered bacteria will undoubtedly uncover new facets of the microbial world.

References

- 1. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The atypical organization of the luxI/R family genes in AHL-driven quorum-sensing circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Deciphering Physiological Functions of AHL Quorum Quenching Acylases [frontiersin.org]

- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

The Elusive Acetyl-L-homoserine lactone: A Technical Guide to its Synthetic Nature and the Natural World of Short-Chain Acyl-Homoserine Lactones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-L-homoserine lactone (C2-HSL) is the shortest acyl-homoserine lactone (AHL), a class of signaling molecules pivotal to bacterial quorum sensing. Despite its structural simplicity, evidence strongly indicates that Acetyl-L-homoserine lactone is not a naturally occurring product of bacterial metabolism. Instead, its primary role in scientific research is that of a polar negative control in quorum sensing experiments. This guide clarifies the synthetic origin of Acetyl-L-homoserine lactone and provides a comprehensive overview of its closest natural analogs: the short-chain AHLs. We delve into the diverse Gram-negative bacterial producers of these molecules, present quantitative data on their production, detail experimental protocols for their study, and illustrate the canonical signaling pathway they govern. This resource is intended to provide researchers and drug development professionals with a foundational understanding of short-chain AHLs and the methodologies to investigate their roles in bacterial communication and pathogenesis.

Acetyl-L-homoserine lactone: A Synthetic Anomaly

Extensive research into bacterial quorum sensing has identified a vast array of AHL molecules with acyl chains varying in length (from 4 to 18 carbons) and modifications. However, Acetyl-L-homoserine lactone (C2-HSL) has not been found to be produced by any known bacterial species in nature[1]. Its utility in the laboratory stems from its structural similarity to naturally occurring AHLs, allowing it to serve as a baseline or negative control in experiments designed to probe the activity of quorum sensing systems.

Natural Producers of Short-Chain Acyl-Homoserine Lactones

While Acetyl-L-homoserine lactone itself is not naturally produced, many Gram-negative bacteria, particularly within the Proteobacteria phylum, synthesize and utilize other short-chain AHLs (typically C4-HSL, C6-HSL, and C8-HSL) to regulate a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence. These molecules are key players in intra- and inter-species communication.

The following table summarizes some of the known bacterial producers of short-chain AHLs and the concentrations at which these signaling molecules have been detected in culture.

| Bacterial Species | Short-Chain AHL(s) Produced | Concentration | Reference |

| Pseudomonas aeruginosa | N-butanoyl-L-homoserine lactone (C4-HSL) | 1–10 μmol/L (in vitro) | |

| Chromobacterium violaceum | N-hexanoyl-L-homoserine lactone (C6-HSL), N-octanoyl-L-homoserine lactone (C8-HSL) | Not specified | |

| Vibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 0.01–7400 nmol/L (in vitro) | [2] |

| Aeromonas veronii | N-hexanoyl-L-homoserine lactone (C6-HSL), N-octanoyl-L-homoserine lactone (C8-HSL) | Not specified | [3] |

| Hafnia alvei | N-butyryl-L-homoserine lactone (C4-HSL), N-hexanoyl-L-homoserine lactone (C6-HSL) | Not specified | [4] |

| Vibrio sinaloensis | N-butyryl-L-homoserine lactone (C4-HSL) | Not specified | [5] |

| Klebsiella pneumoniae | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), N-hexanoyl-L-homoserine lactone (C6-HSL), N-octanoyl-L-homoserine lactone (C8-HSL) | Not specified | [6] |

Signaling Pathway: The LuxI/LuxR Paradigm

The canonical signaling pathway for short-chain AHLs in Gram-negative bacteria is the LuxI/LuxR-type quorum sensing system. This system is a cornerstone of bacterial cell-to-cell communication.

Caption: A diagram of the LuxI/LuxR quorum sensing circuit.

The process begins with the synthesis of AHL molecules by a LuxI-family synthase. As the bacterial population density increases, AHLs accumulate both inside and outside the cells. Once a threshold concentration is reached, AHLs bind to and activate the LuxR-family transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, to modulate the expression of target genes, often including the luxI gene itself, creating a positive feedback loop.

Experimental Protocols

The study of short-chain AHLs involves their extraction from bacterial cultures, followed by detection and quantification. Below are detailed methodologies for these key experiments.

Extraction of Short-Chain AHLs

4.1.1. Liquid-Liquid Extraction (LLE)

This is a widely used method for extracting AHLs from culture supernatants.

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically stationary phase).

-

Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

-

Supernatant Collection: Carefully decant and collect the supernatant. For enhanced purity, the supernatant can be passed through a 0.22 µm filter.

-

Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (B1210297) (0.1% v/v glacial acetic acid). Shake vigorously for 2 minutes and then allow the phases to separate.

-

Collection of Organic Phase: Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

Drying and Reconstitution: Pool the organic extracts and evaporate the solvent using a rotary evaporator or a stream of nitrogen. Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Caption: Workflow for the extraction of AHLs using LLE.

Detection and Quantification of Short-Chain AHLs

4.2.1. Thin-Layer Chromatography (TLC) with Biosensor Overlay

This method combines the separation of AHLs by TLC with sensitive detection using a bacterial biosensor.

-

TLC Plate Preparation: Spot the reconstituted AHL extract and known concentrations of short-chain AHL standards onto a C18 reversed-phase TLC plate.

-

Chromatography: Develop the TLC plate in a chamber containing a mobile phase of 60:40 (v/v) methanol:water.

-

Biosensor Overlay: After the plate is dry, overlay it with a molten agar (B569324) solution containing an AHL biosensor strain, such as Chromobacterium violaceum CV026. This strain is a mutant that does not produce its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs.

-

Incubation: Incubate the plate overnight at a suitable temperature (e.g., 30°C).

-

Analysis: The presence of short-chain AHLs is indicated by the appearance of purple spots. The identity of the AHL can be inferred by comparing its retention factor (Rf) to that of the standards.

4.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

For more precise identification and quantification, HPLC-MS/MS is the method of choice.

-

Chromatographic Separation: Inject the AHL extract onto a C18 reverse-phase HPLC column.

-

Gradient Elution: Use a gradient of water and methanol (both typically containing 0.1% formic or acetic acid) to separate the different AHLs.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The AHLs are ionized (e.g., by electrospray ionization) and their mass-to-charge ratios are measured.

-

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, specific parent ions are selected and fragmented to produce a characteristic fragmentation pattern that can be compared to that of authentic standards.

-

Quantification: The concentration of each AHL can be determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of the corresponding AHL standard.

Caption: Workflows for AHL detection and quantification.

Conclusion

While Acetyl-L-homoserine lactone is a valuable tool for laboratory research as a negative control, it is crucial for researchers to recognize its synthetic origin. The true diversity of short-chain quorum sensing signals lies in the array of AHLs produced by a wide range of Gram-negative bacteria. Understanding the natural producers, the concentrations at which they produce these signals, the pathways they regulate, and the methods to study them is fundamental for advancing our knowledge of bacterial communication. The protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals aiming to explore and potentially manipulate these critical signaling networks for therapeutic or biotechnological purposes.

References

- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Short Chain N-Acyl Homoserine Lactone Production in Tropical Marine Vibrio sinaloensis Strain T47 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Detecting and Quantifying Acetyl-L-homoserine Lactone: A Guide for Researchers

Application Notes and Protocols for the Detection and Quantification of Acetyl-L-homoserine Lactone in Biological Samples.

Acetyl-L-homoserine lactone (C2-HSL) is a small signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family. These molecules are crucial in mediating quorum sensing, a cell-density-dependent communication system in many Gram-negative bacteria. The detection and quantification of C2-HSL are vital for understanding bacterial communication, pathogenesis, and for the development of novel antimicrobial strategies that disrupt quorum sensing.

This document provides detailed application notes and protocols for the principal methods used to detect and quantify Acetyl-L-homoserine lactone and other short-chain AHLs. The methodologies covered range from accessible bioassays to highly sensitive and specific chromatographic and mass spectrometric techniques.

Methods for Detection and Quantification

Several methods are available for the detection and quantification of Acetyl-L-homoserine lactone, each with its own advantages in terms of sensitivity, specificity, throughput, and cost. The primary methods include:

-

Bacterial Biosensors: These are genetically engineered bacteria that produce a detectable signal, such as light or pigment, in the presence of specific AHLs. They are highly sensitive and cost-effective for screening and semi-quantitative analysis.

-

Thin-Layer Chromatography (TLC) Coupled with Biosensors: This method combines the separation power of TLC with the sensitivity of bacterial biosensors, allowing for the identification of different AHLs in a complex mixture.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful analytical technique that offers high specificity and sensitivity for the accurate quantification of AHLs.[1][2][3] It is considered the gold standard for quantitative analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative to LC-MS/MS, GC-MS can also be used for the separation and quantification of AHLs, often after derivatization.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of the different methods for the detection of short-chain AHLs, including Acetyl-L-homoserine lactone.

| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |

| Bacterial Biosensors | |||||

| Chromobacterium violaceum CV026 | Short-chain AHLs (C4-C8) | ~1 µM | Not typically used for precise quantification | Semi-quantitative | [6] |

| Agrobacterium tumefaciens (pAHL-Ice) | Most AHLs (except C4-HSL) | 1 pM | Not typically used for precise quantification | Semi-quantitative | [7] |

| Agrobacterium tumefaciens NTL4 | Specific AHLs | ~100-300 nM (colorimetric), ~10-30 nM (luminescence) | Not specified | Not specified | [8] |

| Chromatographic Methods | |||||

| TLC with Biosensor | Short-chain AHLs | Dependent on the biosensor used | Semi-quantitative | Semi-quantitative | [9][10][11] |

| Mass Spectrometry | |||||

| LC-MS/MS | Various AHLs | Nanomolar to picomolar range | Nanomolar to picomolar range | Typically 2-4 orders of magnitude | [1][2][3] |

| GC-MS | Various AHLs | 2.1 - 3.6 µg/L | Not specified | Not specified | [12] |

Experimental Protocols

Protocol 1: Extraction of AHLs from Bacterial Culture

This protocol describes the liquid-liquid extraction of AHLs from bacterial culture supernatants, a necessary first step for most analytical methods.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator or nitrogen evaporator

-

Acetonitrile (B52724) or methanol (B129727) for reconstitution

-

Centrifuge and centrifuge tubes

Procedure:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase, as AHL production is often maximal at high cell densities.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Carefully transfer the supernatant to a clean tube or flask.

-

For every 100 mL of supernatant, add an equal volume of acidified ethyl acetate.

-

Mix vigorously by vortexing for 1 minute and then allow the phases to separate.

-

Collect the upper organic phase (ethyl acetate) and transfer it to a new tube.

-

Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

-

Pool the organic phases and dry them over anhydrous magnesium sulfate to remove any residual water.

-

Filter the dried extract to remove the magnesium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of acetonitrile or methanol) for subsequent analysis.

-

Store the extract at -20°C until use.

Protocol 2: Detection of Acetyl-L-homoserine Lactone using Chromobacterium violaceum CV026 Bioassay

This protocol outlines a simple and effective method for the qualitative or semi-quantitative detection of short-chain AHLs using the C. violaceum CV026 biosensor, which produces a purple pigment (violacein) in the presence of these molecules.

Materials:

-

Chromobacterium violaceum CV026 strain

-

Luria-Bertani (LB) agar (B569324) plates

-

LB broth

-

AHL extract (from Protocol 1) or synthetic Acetyl-L-homoserine lactone standard

-

Sterile paper discs or hole punch for agar wells

Procedure:

-

Prepare a lawn of C. violaceum CV026 by spreading an overnight culture of the biosensor onto the surface of an LB agar plate.

-

Allow the plate to dry for approximately 30 minutes in a laminar flow hood.

-

Method A (Paper Disc Assay):

-

Place sterile paper discs onto the surface of the agar lawn.

-